molecular formula C18H30O3 B12633821 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid CAS No. 921770-46-9

8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid

Cat. No.: B12633821
CAS No.: 921770-46-9
M. Wt: 294.4 g/mol
InChI Key: LVVCDOSOKGYQFY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid is an epoxidized fatty acid derivative characterized by an oxirane (epoxide) ring at the 2S position, substituted with an oct-2-en-1-ylidene chain. Its molecular formula is C₁₈H₃₀O₃, with a monoisotopic mass of 296.235 Da (). The compound is structurally related to linoleic acid derivatives, where double bonds are replaced by epoxide or cyclopropane groups to modulate bioactivity .

Key features include:

  • Stereochemistry: The (2S) configuration in the oxirane ring influences its interaction with enzymes like soluble epoxide hydrolase (sEH) and protein kinase C (PKC) .
  • Functional Groups: The terminal carboxylic acid enhances solubility in polar solvents, while the unsaturated alkyl chain contributes to membrane permeability.

Properties

CAS No.

921770-46-9

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

8-[(2S)-3-oct-2-enylideneoxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,13,17H,2-6,8-9,11-12,14-15H2,1H3,(H,19,20)/t17-/m0/s1

InChI Key

LVVCDOSOKGYQFY-KRWDZBQOSA-N

Isomeric SMILES

CCCCCC=CC=C1[C@@H](O1)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CC=C1C(O1)CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid involves several steps. One common method includes the reaction of oct-2-en-1-ylidene with oxirane under specific conditions to form the desired compound. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the oxirane ring .

In industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields epoxides and carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Epoxidized Fatty Acids

Table 1: Structural Comparison of Epoxidized Fatty Acids
Compound Name Molecular Formula Key Features Biological Role Reference
8-[(2S,3S)-3-Octyl-2-oxiranyl]octanoic acid C₁₈H₃₄O₃ (2S,3S) stereochemistry; saturated alkyl chain PKC activation; metabolic intermediates
9,10-Epoxy-12-octadecenoic acid C₁₈H₃₂O₃ (E)-double bond at C12; unsaturated chain TRPV1-mediated thermal hyperalgesia
8-[3-(8-Hydroxyoctyl)oxiran-2-yl]octanoic acid C₁₈H₃₄O₄ Hydroxyl group at C8; higher polarity Plant cutin structural component
(2S)-2-Amino-7,8-epoxyoctanoic acid C₈H₁₃NO₃ Amino group at C2; metal-binding capability Human arginase I inhibition

Key Observations :

  • Stereochemical Impact : The (2S,3S) configuration in enhances PKCε selectivity compared to (2R,3S) isomers, which are associated with pro-inflammatory pathways .
  • Hydroxylation: Addition of a hydroxyl group () increases hydrophilicity, making the compound a key monomer in plant cutin .
  • Amino Substitution: The amino group in enables coordination with manganese ions in arginase, showcasing structural versatility in enzyme targeting .

Cyclopropane and Cyclopropane-Epoxide Hybrids

Table 2: Comparison with Cyclopropane Derivatives
Compound Name Molecular Formula Key Features Biological Role Reference
DCP-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid) C₁₈H₃₂O₂ Double cyclopropane rings replacing double bonds PKCδ-specific activation
Methyl 8-(2-((2-pentylcyclopropyl)methyl)cyclopropyl)octanoate C₁₉H₃₄O₂ Methyl ester; dual cyclopropane groups Synthetic intermediate for lipid analogs

Key Observations :

  • Bioactivity : Cyclopropane rings in DCP-LA enhance metabolic stability compared to epoxides, enabling prolonged PKCδ activation .
  • Synthetic Utility : Cyclopropane-epoxide hybrids () are intermediates in designing lipid-based therapeutics with tailored enzyme affinities .

Biological Activity

8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid, also known as octanoate or its derivatives, is a compound of significant interest in biological and pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The molecular formula for this compound is C18H34O3C_{18}H_{34}O_3, with a molecular weight of approximately 302.46 g/mol. The structure features an epoxide group, which is critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that octanoate exhibits various biological activities, primarily through its role in metabolic processes:

  • Insulin Secretion Potentiation : Octanoate has been shown to potentiate insulin secretion in pancreatic β-cells. A study highlighted that while octanoate itself is a weak insulin secretagogue, it significantly enhances glucose-stimulated insulin secretion (GSIS) in mouse islets. The mechanism involves calcium-dependent pathways and modulation of ion channels .
  • Antimicrobial Properties : Fatty acids like octanoate have demonstrated antimicrobial activity against a range of pathogens. The presence of the epoxide group may enhance its efficacy by disrupting microbial membranes or inhibiting specific enzymatic pathways.
  • Anti-inflammatory Effects : Some studies suggest that octanoate can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or by altering immune cell function.

Case Study 1: Insulin Secretion

In a controlled experiment with isolated mouse islets, octanoate was administered at varying concentrations. The results indicated that at concentrations above 1 mM, octanoate significantly increased insulin release in response to glucose stimulation. Notably, the maximum effect was observed at around 2.5 mM .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial effects of medium-chain fatty acids, including octanoate, against Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, suggesting potential applications in food preservation and medical settings .

Data Table: Biological Activities of Octanoate

Activity TypeDescriptionReference
Insulin SecretionPotentiates GSIS in pancreatic β-cells
AntimicrobialInhibits growth of Staphylococcus aureus
Anti-inflammatoryModulates cytokine production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.